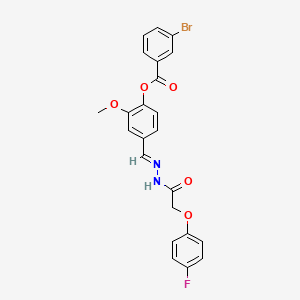
4-(2-((4-Fluorophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-((4-Fluorophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate is a complex organic compound that features a combination of fluorine, methoxy, and bromine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((4-Fluorophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate typically involves multiple steps:
Formation of 4-Fluorophenoxyacetyl Hydrazone: This step involves the reaction of 4-fluorophenoxyacetic acid with hydrazine hydrate under reflux conditions to form the hydrazone intermediate.
Acylation: The hydrazone intermediate is then acylated using 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired carbohydrazonoyl derivative.
Esterification: The final step involves the esterification of the carbohydrazonoyl derivative with 3-bromobenzoic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The bromine atom in the benzoate moiety can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Quinones and other oxidized phenyl derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biological Research: The compound can be used as a probe to study various biological pathways and interactions.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-(2-((4-Fluorophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine and methoxy groups can enhance its binding affinity and specificity, while the bromine atom may facilitate its incorporation into biological systems. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxobutanoate: Similar in having an ester functional group and potential for various chemical reactions.
Fluorine Compounds: Share the presence of fluorine atoms, which can influence reactivity and biological activity.
Uniqueness
4-(2-((4-Fluorophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
477729-91-2 |
|---|---|
Molecular Formula |
C23H18BrFN2O5 |
Molecular Weight |
501.3 g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate |
InChI |
InChI=1S/C23H18BrFN2O5/c1-30-21-11-15(5-10-20(21)32-23(29)16-3-2-4-17(24)12-16)13-26-27-22(28)14-31-19-8-6-18(25)7-9-19/h2-13H,14H2,1H3,(H,27,28)/b26-13+ |
InChI Key |
YDSUTINVXVYIGD-LGJNPRDNSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)F)OC(=O)C3=CC(=CC=C3)Br |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)F)OC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12044591.png)
![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid (4-oxo-2-propyl-4H-quinazolin-3-yl)-amide](/img/structure/B12044601.png)
![N-(2,4-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12044603.png)
![2-[(E)-2-(3-bromophenyl)ethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12044615.png)
![1-(4-bromophenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone](/img/structure/B12044630.png)

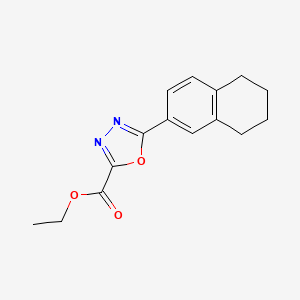
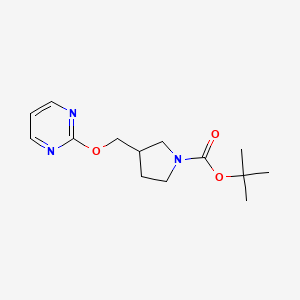
![ethyl (2E)-2-(4-fluorobenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12044651.png)
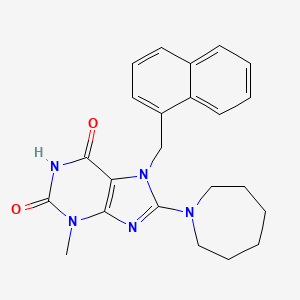
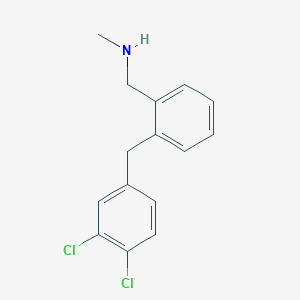
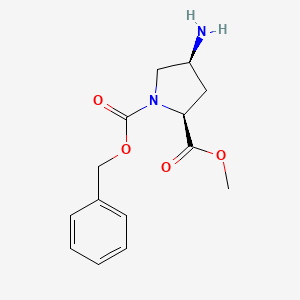
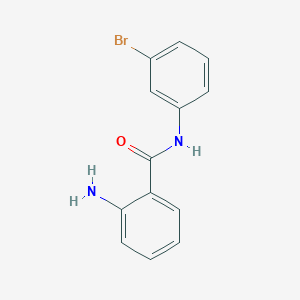
![N'-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzohydrazide](/img/structure/B12044679.png)
